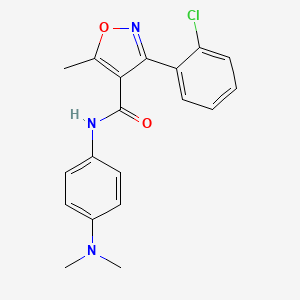

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c1-12-17(18(22-25-12)15-6-4-5-7-16(15)20)19(24)21-13-8-10-14(11-9-13)23(2)3/h4-11H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBZKRZZEQHHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dimethylaminophenyl Intermediate: This step involves the nitration of dimethylaniline followed by reduction to obtain the corresponding amine.

Coupling with Chlorophenylisoxazole: The intermediate is then coupled with 3-(2-chlorophenyl)-5-methylisoxazole using a formylation reaction, often facilitated by reagents such as formic acid or formamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide, ethyl bromide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs differ in substituents on the phenyl rings or isoxazole core. These modifications impact physicochemical properties, synthesis routes, and bioactivity.

Key Observations :

- Electron-donating groups (e.g., dimethylamino, tert-butyl) enhance antioxidant activity. For example, the tert-butyl analog exhibits an IC₅₀ of 7.8 µg/ml .

- Halogen substituents : Chlorine at the 2-position (target compound) vs. 2,6-dichloro (SI53) may alter steric and electronic interactions. Dichlorophenyl analogs often show reduced solubility .

- Amino group variations: Diethylamino (39k) vs. dimethylamino (target compound) lowers melting points (111.5–113.9°C vs. unreported), suggesting reduced crystallinity with bulkier substituents .

Key Observations :

Biological Activity

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its pharmacological relevance. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C21H22ClN3O2

- Molecular Weight : 373.87 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The presence of the chlorine atom on the phenyl ring enhances its reactivity and pharmacokinetic properties, potentially influencing its solubility and membrane permeability.

Interaction with Biological Targets

- Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at neurotransmitter receptors, modulating various signal transduction pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.

Biological Activity Overview

Antitumor Efficacy

In a study investigating the antitumor properties of various isoxazole derivatives, this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). When tested alongside doxorubicin, a notable synergistic effect was observed, enhancing the overall efficacy of treatment.

Antifungal Activity

Another study evaluated the antifungal potential of the compound against Candida species. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antifungal agents like ketoconazole, suggesting its viability as an alternative therapeutic agent in fungal infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that substituents on the phenyl rings significantly influence the biological activity of the compound. For example, the presence of electronegative atoms such as chlorine enhances antifungal activity by increasing lipophilicity and improving membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization of isoxazole precursors and coupling of chlorophenyl and dimethylaminophenyl moieties. Key steps require precise control of temperature (e.g., 60–80°C) and pH (neutral to slightly acidic conditions). Catalysts like palladium complexes may enhance coupling efficiency. Solvents such as dichloromethane or ethanol are used, with purification via column chromatography or recrystallization .

- Optimization : Design of Experiments (DoE) approaches, such as varying solvent polarity or reaction time, can improve yield. Purity is validated using HPLC (>98%) and mass spectrometry .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., bond angles of the isoxazole ring at ~108°) .

- Data Table :

| Parameter | Method | Typical Value |

|---|---|---|

| Molecular Weight | Mass Spectrometry | 399.86 g/mol (CHClNO) |

| Melting Point | DSC | 165–168°C |

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's binding affinities to biological targets, and what methods resolve discrepancies in binding assay data?

- Experimental Design : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding kinetics (K, K). Target enzymes (e.g., viral proteases) or receptors (e.g., GPCRs) are immobilized, and compound concentrations are varied (1 nM–10 µM) .

- Data Contradictions : Discrepancies may arise from assay conditions (pH, ionic strength). Validate using orthogonal methods (e.g., isothermal titration calorimetry) and statistical analysis (e.g., Student’s t-test for replicates) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for optimizing the compound's pharmacological profile?

- SAR Strategies :

- Substituent Variation : Compare dimethylaminophenyl vs. ethoxyphenyl groups ( vs. 8) to assess impact on solubility and target engagement.

- Bioisosteric Replacement : Replace the isoxazole ring with oxazole or pyrazole moieties to modulate metabolic stability .

Q. What in vitro and in vivo models are appropriate for assessing the compound's antiviral efficacy, and how should conflicting results from different models be reconciled?

- In Vitro Models : Cell-based assays (e.g., Vero E6 cells infected with SARS-CoV-2) measure EC values. Use RT-qPCR to quantify viral RNA reduction .

- In Vivo Models : Murine models (e.g., BALB/c mice) evaluate pharmacokinetics (C = 1.2 µg/mL, t = 4.5 h) and toxicity (LD > 500 mg/kg) .

- Conflict Resolution : Cross-validate using human organoids or 3D cell cultures. Apply meta-analysis to integrate data from disparate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.